



# **Application Notes and Protocols: Maytansine Derivative M24 ADC Conjugation**

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Compound of Interest		
Compound Name:	Maytansine derivative M24	
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### Introduction

Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells. Their significant cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. This targeted delivery minimizes systemic toxicity, a common limitation of traditional chemotherapy.

This document provides detailed application notes and protocols relevant to the conjugation of the **maytansine derivative M24**. M24 is the cytotoxic payload component of the clinical-stage ADC, REGN5093-M114. In this ADC, M24 is conjugated to a biparatopic monoclonal antibody targeting two distinct epitopes of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase often overexpressed in various solid tumors.[1] The conjugation strategy for REGN5093-M114 involves the attachment of M24 to lysine residues on the antibody via a protease-cleavable linker.[1]

These protocols are intended to serve as a comprehensive guide for researchers working on the development of maytansinoid-based ADCs. While the precise, proprietary protocol for REGN5093-M114 is not publicly available, the following sections detail a representative lysine-based conjugation methodology, characterization techniques, and the underlying mechanism of action.



# **Quantitative Data Summary**

The following table summarizes the publicly available quantitative data for the M24-containing ADC, REGN5093-M114.

Parameter	Value	Reference
Drug-to-Antibody Ratio (DAR)	~3.2	[2][3]
Target Antigen	Mesenchymal-Epithelial Transition Factor (MET)	[1][2]
Antibody Type	Biparatopic Monoclonal Antibody (REGN5093)	[1][2]
Linker Type	Protease-cleavable (M114)	[1][2][3]
Conjugation Site	Lysine Residues	[1]

# **Mechanism of Action: M24-Mediated Cytotoxicity**

Maytansinoids, including M24, exert their cytotoxic effects by disrupting microtubule dynamics. [4][5][6][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action for an M24-ADC can be summarized as follows:

- Binding and Internalization: The ADC binds to the target antigen (e.g., MET) on the surface
  of a cancer cell and is subsequently internalized, typically via endocytosis.
- Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where
  the protease-cleavable linker is cleaved by lysosomal enzymes, releasing the active M24
  payload into the cytoplasm.[1]
- Microtubule Disruption: M24 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][5][7] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[4][6]

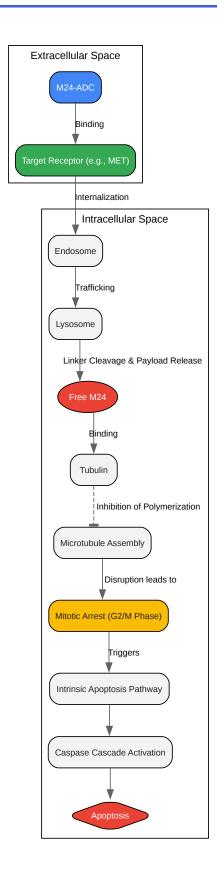






• Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.





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Mechanism of M24-ADC Induced Apoptosis.



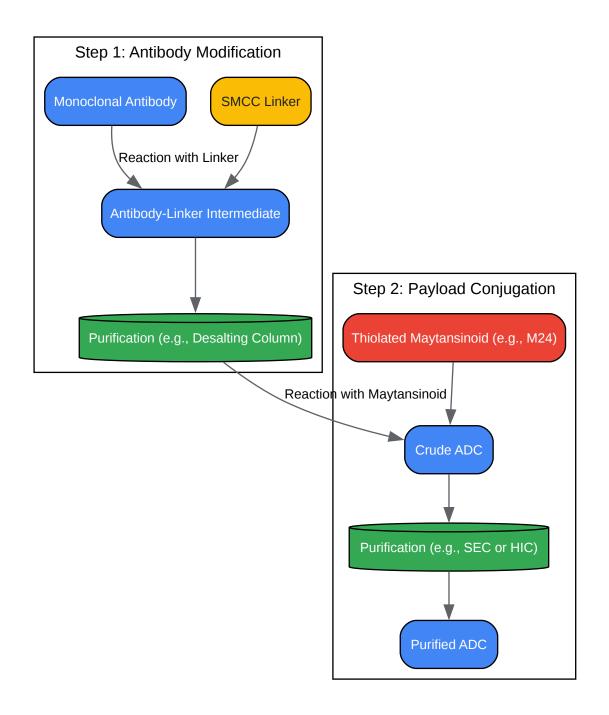
## **Experimental Protocols**

The following sections provide representative protocols for the conjugation of a maytansinoid to an antibody via lysine residues, as well as subsequent purification and characterization.

# Representative Lysine-Based Maytansinoid Conjugation Workflow

This workflow outlines the general steps for conjugating a thiol-containing maytansinoid derivative to an antibody using a heterobifunctional linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is a two-step process.[9][10][11][12]





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Two-step lysine-based ADC conjugation workflow.

## **Protocol 1: Antibody Modification with SMCC Linker**

This protocol describes the first step of covalently attaching the SMCC linker to the lysine residues of the antibody.



#### Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
- SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Desalting column (e.g., Sephadex G-25)
- Quenching Buffer: (e.g., 1 M Tris, pH 8.0)

#### Procedure:

- Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
- Linker Preparation: Immediately before use, dissolve the SMCC linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Reaction Setup: Add the dissolved SMCC linker to the antibody solution. The molar ratio of linker to antibody will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized. A starting point is a 5- to 10-fold molar excess of linker over the antibody.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
- Quenching (Optional): The reaction can be quenched by adding a quenching buffer to a final concentration of 50-100 mM and incubating for an additional 15-30 minutes.
- Purification: Remove excess, unreacted linker from the antibody-linker intermediate using a desalting column equilibrated with the reaction buffer.

# Protocol 2: Conjugation of Maytansinoid to Modified Antibody



This protocol outlines the second step, where the thiol-containing maytansinoid (e.g., M24) is conjugated to the maleimide groups on the modified antibody.

#### Materials:

- Purified Antibody-Linker Intermediate
- Thiolated Maytansinoid (e.g., M24)
- Anhydrous DMSO or DMF
- Reaction Buffer: PBS, pH 6.5-7.0, containing 1-2 mM EDTA
- Quenching Reagent: (e.g., N-acetylcysteine)

#### Procedure:

- Maytansinoid Preparation: Dissolve the thiolated maytansinoid in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Reaction Setup: Add the dissolved maytansinoid to the purified antibody-linker intermediate solution. A 1.5- to 2-fold molar excess of the maytansinoid over the maleimide groups on the antibody is a common starting point.
- Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring. The reaction should be protected from light.
- Quenching: Quench any unreacted maleimide groups by adding a quenching reagent, such as N-acetylcysteine, in a 5- to 10-fold molar excess over the initial maleimide concentration. Incubate for 30 minutes.

## **Protocol 3: ADC Purification**

Purification is critical to remove unreacted payload, aggregated ADC, and other impurities. Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[13][14][15][16][17]

A. Size Exclusion Chromatography (SEC)



SEC separates molecules based on their size. It is effective for removing unconjugated small molecules like the payload and linker.[13][15][17]

#### Materials:

- Crude ADC solution
- SEC column (e.g., Sephacryl S-200 or Superdex 200)
- Purification Buffer: (e.g., PBS, pH 7.4)
- Chromatography system

#### Procedure:

- Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of purification buffer.
- Sample Loading: Load the crude ADC solution onto the column.
- Elution: Elute the ADC with the purification buffer at a pre-determined flow rate.
- Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute in the initial high molecular weight peak.
- Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary.
- B. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the maytansinoid payload is hydrophobic, HIC can separate ADC species with different DARs.[14][16]

#### Materials:

- Crude or partially purified ADC solution
- HIC column (e.g., Butyl or Phenyl Sepharose)



- Binding Buffer: High salt buffer (e.g., 1-2 M ammonium sulfate in phosphate buffer, pH 7.0)
- Elution Buffer: Low salt buffer (e.g., phosphate buffer, pH 7.0)
- · Chromatography system

#### Procedure:

- Sample Preparation: Dilute the ADC sample with the binding buffer.
- Column Equilibration: Equilibrate the HIC column with the binding buffer.
- Sample Loading: Load the prepared sample onto the column.
- Elution: Elute the bound ADC species using a decreasing salt gradient (from binding buffer to elution buffer). Species with higher DARs will be more hydrophobic and elute later.
- Fraction Collection and Analysis: Collect fractions and analyze for DAR and purity.

### **Protocol 4: ADC Characterization**

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

- A. Determination of Drug-to-Antibody Ratio (DAR)
- UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 252 nm (for the maytansinoid) and 280 nm (for the antibody). The contributions of the drug and antibody to the absorbance at these wavelengths are used to calculate the ratio.
- Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR, providing a distribution of the different drug-loaded species.
- Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the different ADC species, allowing for the determination of the DAR distribution.
- B. Analysis of Aggregates and Fragments



 Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the amount of high molecular weight aggregates and low molecular weight fragments in the ADC preparation.[13][17]

#### C. In Vitro Cytotoxicity Assay

Cell Viability Assay: The potency of the ADC is determined by assessing its ability to kill
target cancer cells in vitro. This is typically done using a cell viability assay (e.g., MTS or
CellTiter-Glo) on a panel of cell lines with varying levels of target antigen expression. The
IC50 (the concentration of ADC that inhibits cell growth by 50%) is a key parameter.

### Conclusion

The development of maytansinoid-based ADCs like those utilizing the M24 derivative represents a promising strategy in targeted cancer therapy. The protocols and application notes provided here offer a foundational framework for the synthesis, purification, and characterization of these complex biotherapeutics. Successful ADC development hinges on the careful optimization of each step, from the conjugation chemistry to the final product characterization, to ensure a safe and effective therapeutic agent.

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## Methodological & Application





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